N-(2-ethylphenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
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Overview
Description
N-(2-ETHYLPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonyl-indole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The structure of this compound includes an indole ring, which is a common motif in many biologically active molecules, and a methanesulfonyl group, which can influence the compound’s reactivity and biological activity.
Preparation Methods
The synthesis of N-(2-ETHYLPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methanesulfonyl group and the ethylphenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-(2-ETHYLPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.
Medicine: Research has shown potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(2-ETHYLPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors, while the methanesulfonyl group can enhance the compound’s binding affinity and selectivity. This interaction can modulate signaling pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
N-(2-ETHYLPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE can be compared to other sulfonyl-indole derivatives, such as:
N-(2-ETHYLPHENYL)-2-OXO-PYRIDINE-3-CARBONITRILE: Similar in structure but with a pyridine ring instead of an indole ring.
2-AMINO-N-(2-AMINOPHENYL)THIAZOLE-5-CARBOXAMIDE: Contains a thiazole ring and shows dual inhibitory activity against Bcr-Abl and histone deacetylase. These compounds share some structural features but differ in their specific biological activities and applications
Properties
Molecular Formula |
C18H20N2O3S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
InChI |
InChI=1S/C18H20N2O3S/c1-3-13-6-4-5-7-16(13)19-18(21)15-8-9-17-14(12-15)10-11-20(17)24(2,22)23/h4-9,12H,3,10-11H2,1-2H3,(H,19,21) |
InChI Key |
YDOPXYKNNSYIJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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